molecular formula C30H24ClN5O2S B11639471 (5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11639471
M. Wt: 554.1 g/mol
InChI Key: GJQKJTXOYOTGLZ-ONUIUJJFSA-N
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Description

The compound “(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as the 1-phenyl-1H-pyrazole and the thiazolo[3,2-b][1,2,4]triazole moieties. These intermediates are then coupled through a series of reactions, including condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis to a larger scale. This involves optimizing reaction conditions for bulk production, ensuring safety and environmental compliance, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions, receptor binding, and cellular pathways. Its structural features can be modified to enhance biological activity and selectivity.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases, such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers, coatings, and electronic devices. Its unique properties may contribute to improved performance and functionality.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives and pyrazole-based molecules. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs

Properties

Molecular Formula

C30H24ClN5O2S

Molecular Weight

554.1 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C30H24ClN5O2S/c1-3-15-38-25-14-11-21(16-19(25)2)27-22(18-35(33-27)24-7-5-4-6-8-24)17-26-29(37)36-30(39-26)32-28(34-36)20-9-12-23(31)13-10-20/h4-14,16-18H,3,15H2,1-2H3/b26-17-

InChI Key

GJQKJTXOYOTGLZ-ONUIUJJFSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)C

Origin of Product

United States

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